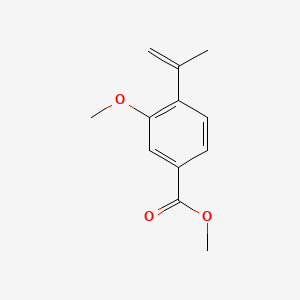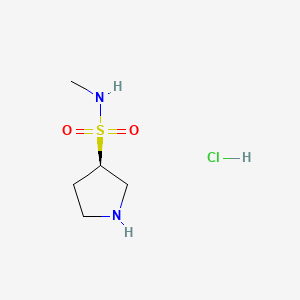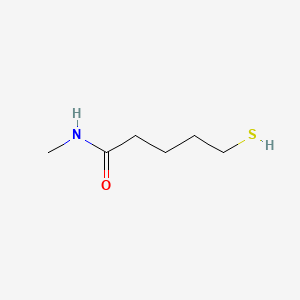
(1-cyclopropyl-1H-imidazol-2-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-cyclopropyl-1H-imidazol-2-yl)methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The cyclopropyl group attached to the imidazole ring adds unique properties to the compound, making it of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions often include heating and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
化学反应分析
Types of Reactions
(1-cyclopropyl-1H-imidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazolidines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the imidazole ring.
科学研究应用
(1-cyclopropyl-1H-imidazol-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (1-cyclopropyl-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The cyclopropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Cyclopropyl (1-methyl-1H-imidazol-2-yl)methanamine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the imidazole ring.
1-(1-cyclopropyl-1H-imidazol-5-yl)methanamine: This compound differs in the position of the cyclopropyl group on the imidazole ring.
Uniqueness
(1-cyclopropyl-1H-imidazol-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group adds steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
(1-cyclopropylimidazol-2-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-7-9-3-4-10(7)6-1-2-6/h3-4,6H,1-2,5,8H2 |
InChI 键 |
FIPWUSDVSCLFAS-UHFFFAOYSA-N |
规范 SMILES |
C1CC1N2C=CN=C2CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{2-Azaspiro[3.3]heptan-1-yl}methanol](/img/structure/B13459751.png)


![2-[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13459764.png)




![rac-(4aR,7aR)-7a-(trifluoromethyl)-octahydro-1lambda6-thiopyrano[2,3-c]pyrrole-1,1-dione hydrochloride](/img/structure/B13459785.png)



